Zanapezil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBLXLOXUGVTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861521 | |
| Record name | Zanapezil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142852-50-4 | |
| Record name | Zanapezil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142852504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zanapezil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zanapezil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZANAPEZIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A0800O89N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Overview and Initial Research Trajectory Within Neurodegenerative Disease Therapeutics
Developed by Takeda Pharmaceutical Company, Zanapezil emerged as a potential treatment for the cognitive symptoms of Alzheimer's disease. drugbank.com Preclinical studies indicated that this compound is a potent and selective inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). medchemexpress.commedchemexpress.com Research in rat models demonstrated its ability to increase acetylcholine levels in the brain, a key therapeutic target in Alzheimer's disease. nih.govdoi.org
One preclinical study directly compared this compound with Donepezil, an established AChE inhibitor. The results indicated that while both compounds increased acetylcholine levels in the ventral hippocampus of rats, this compound showed a faster onset of action. nih.govdoi.org Furthermore, the study suggested that this compound may have a more specific action with fewer peripheral side effects compared to Donepezil. nih.gov These promising preclinical findings supported the progression of this compound into clinical trials to evaluate its efficacy in human subjects with Alzheimer's disease. Clinical trial records indicate that this compound reached at least Phase 2 of clinical development.
Rationale for Acetylcholinesterase Inhibition in Central Nervous System Disorders
The investigation of Zanapezil as a treatment for Alzheimer's disease was based on the cholinergic hypothesis. This hypothesis posits that a deficiency in the neurotransmitter acetylcholine (B1216132) in the brain is a significant contributor to the cognitive decline observed in individuals with Alzheimer's disease. Acetylcholinesterase inhibitors, such as this compound, work by blocking the action of the acetylcholinesterase enzyme. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
By augmenting cholinergic function, these inhibitors aim to improve cognitive functions such as memory, attention, and learning, which are progressively impaired in Alzheimer's disease. The therapeutic strategy of acetylcholinesterase inhibition has been a cornerstone in the symptomatic management of mild to moderate Alzheimer's disease for many years, with several drugs in this class receiving regulatory approval.
Table 1: Comparative Preclinical Data of this compound and Donepezil
| Parameter | This compound (TAK-147) | Donepezil (E2020) |
|---|---|---|
| Mechanism of Action | Selective Acetylcholinesterase Inhibitor | Selective Acetylcholinesterase Inhibitor |
| Effect on Acetylcholine Levels (Ventral Hippocampus) | Significant Increase | Significant Increase |
| Onset of Significant Effect | 20 minutes | 60 minutes |
| Relative Potency (vs. Donepezil) | 0.773 | 1.0 |
This data is derived from a preclinical study in rats and may not be directly transferable to humans. nih.govdoi.org
Discontinuation of Clinical Development: Research Implications and Future Considerations
This compound's Profile as an Acetylcholinesterase Inhibitor
This compound demonstrates a distinct profile as an acetylcholinesterase inhibitor, characterized by its in vitro potency, selectivity over butyrylcholinesterase, and the reversible nature of its enzyme inhibition.
This compound exhibits potent inhibitory activity against acetylcholinesterase (AChE). In homogenates of the rat cerebral cortex, this compound demonstrates an IC50 value of 51.2 nM for AChE inhibition. This potency is notably higher than that of other established cholinesterase inhibitors, being 3.0-fold and 2.4-fold more potent than tacrine (B349632) and physostigmine, respectively, in inhibiting AChE activity medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comncats.iomedchemexpress.com.
Table 1: In Vitro Potency of this compound and Reference Compounds on AChE Inhibition
| Compound | AChE IC50 (nM) in Rat Cerebral Cortex Homogenates | Relative Potency vs. Tacrine | Relative Potency vs. Physostigmine |
| This compound | 51.2 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comncats.iomedchemexpress.com | 3.0-fold greater medchemexpress.commedchemexpress.com | 2.4-fold greater medchemexpress.commedchemexpress.com |
| Tacrine | 109 | 1.0-fold | - |
| Physostigmine | ~123 | - | 1.0-fold |
A key characteristic of this compound's inhibitory profile is its high selectivity for AChE over butyrylcholinesterase (BChE). This compound shows significantly weaker inhibition of BChE, with an IC50 of 23,500 nM in rat plasma medchemexpress.commedchemexpress.com. This translates to an approximate 459-fold selectivity for AChE over BChE (IC50 for BChE / IC50 for AChE = 23,500 nM / 51.2 nM ≈ 459) . This high selectivity is a distinguishing feature, suggesting a reduced likelihood of peripheral cholinergic side effects often associated with less selective cholinesterase inhibitors .
Table 2: Comparative Inhibition of Cholinesterases by this compound
| Enzyme | IC50 (nM) in Rat Tissue | Selectivity (AChE:BChE) |
| Acetylcholinesterase | 51.2 medchemexpress.commedchemexpress.com | 1 |
| Butyrylcholinesterase | 23,500 medchemexpress.commedchemexpress.com | ~459 |
This compound is identified as a reversible inhibitor of acetylcholinesterase activity medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comncats.ioncats.io. This reversible binding to the enzyme is crucial for its pharmacological action, allowing for a dynamic regulation of acetylcholine (B1216132) levels within the synaptic cleft.
Modulatory Effects on Neurotransmitter Systems and Receptors
Beyond its primary action as an AChE inhibitor, this compound also exerts modulatory effects on other neurotransmitter systems and receptors, contributing to its broader neurochemical impact.
In vivo studies have demonstrated that this compound significantly increases extracellular acetylcholine (ACh) levels in specific brain regions, particularly the ventral hippocampus of rats medchemexpress.commedchemexpress.comresearchgate.netdoi.orgnih.gov. Oral administration of this compound at doses ranging from 3 to 10 mg/kg has been shown to induce a statistically significant and dose-dependent increase in ACh levels medchemexpress.commedchemexpress.comresearchgate.net. For instance, a single oral administration of this compound at 5 mg/kg increased ACh levels in the ventral hippocampus by 106.5%, with an ED50 value of 4.52 mg/kg researchgate.netdoi.org. The effect of this compound on ACh levels in the ventral hippocampus can persist for at least 120 minutes medchemexpress.commedchemexpress.com.
Table 3: Effect of this compound on Extracellular Acetylcholine Levels in Rat Ventral Hippocampus
| Dose (mg/kg, oral) | Increase in ACh Level (%) (Single p.o.) | ED50 (mg/kg) | Duration of Effect |
| 2 | 9.4 researchgate.netdoi.org | - | - |
| 5 | 106.5 researchgate.netdoi.org | 4.52 researchgate.netdoi.org | >120 min medchemexpress.commedchemexpress.com |
| 10 | 50.8 researchgate.netdoi.org | - | - |
This compound has been shown to enhance monoaminergic neurotransmission by accelerating the turnover rates of dopamine (B1211576), noradrenaline (norepinephrine), and serotonin (B10506) in the rat brain medchemexpress.commedchemexpress.comresearchgate.netnih.gov. Oral administration of this compound at 3 mg/kg significantly accelerated these turnover rates medchemexpress.commedchemexpress.com. Furthermore, this compound moderately inhibits the uptake of noradrenaline and serotonin, with IC50 values of 4020 nM and 1350 nM, respectively medchemexpress.commedchemexpress.com. It also exhibits inhibitory activity on ligand binding at alpha-1, alpha-2, and serotonin 2 receptors, with Ki values of 324 nM, 2330 nM, and 3510 nM, respectively medchemexpress.commedchemexpress.com.
Table 4: Influence of this compound on Monoamine Systems
| Neurotransmitter | Effect on Turnover Rate | Uptake Inhibition IC50 (nM) | Receptor Binding Ki (nM) |
| Dopamine | Accelerated medchemexpress.commedchemexpress.comresearchgate.netnih.gov | - | - |
| Noradrenaline | Accelerated medchemexpress.commedchemexpress.comresearchgate.netnih.gov | 4020 medchemexpress.commedchemexpress.com | Alpha-1: 324 medchemexpress.commedchemexpress.com |
| Alpha-2: 2330 medchemexpress.commedchemexpress.com | |||
| Serotonin | Accelerated medchemexpress.commedchemexpress.comresearchgate.netnih.gov | 1350 medchemexpress.commedchemexpress.com | Serotonin 2: 3510 medchemexpress.commedchemexpress.com |
Interactions with Muscarinic Acetylcholine Receptor Subtypes (M1, M2)
This compound demonstrates a moderate inhibitory effect on muscarinic M1 and M2 receptor binding nih.govmedchemexpress.commedchemexpress.commedchemexpress.comdoi.org. Research indicates that this compound has Kᵢ values of 234 nM for M1 receptors and 340 nM for M2 receptors medchemexpress.commedchemexpress.commedchemexpress.com. This moderate affinity for M1/M2 receptors distinguishes it from some other compounds that may lack significant muscarinic activity .
Table 1: this compound's Binding Affinity at Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Kᵢ Value (nM) | Reference |
| Muscarinic M1 | 234 | medchemexpress.commedchemexpress.commedchemexpress.com |
| Muscarinic M2 | 340 | medchemexpress.commedchemexpress.commedchemexpress.com |
Inhibition of Noradrenaline and Serotonin Reuptake
This compound has been shown to moderately inhibit the uptake of both noradrenaline (norepinephrine) and serotonin medchemexpress.commedchemexpress.com. Specifically, its IC₅₀ value for noradrenaline uptake inhibition is reported as 4020 nM, while for serotonin uptake inhibition, it is 1350 nM medchemexpress.commedchemexpress.com. Furthermore, oral administration of this compound has been observed to significantly accelerate the turnover rates of noradrenaline and serotonin in the rat brain medchemexpress.commedchemexpress.com. This suggests an influence on monoaminergic systems in addition to its cholinergic effects nih.gov.
Table 2: this compound's Inhibition of Noradrenaline and Serotonin Reuptake
| Neurotransmitter Reuptake | IC₅₀ Value (nM) | Reference |
| Noradrenaline | 4020 | medchemexpress.commedchemexpress.com |
| Serotonin | 1350 | medchemexpress.commedchemexpress.com |
Ligand Binding Profile at Alpha-1, Alpha-2, and Serotonin 2 Receptors
In addition to its effects on muscarinic receptors and monoamine reuptake, this compound also inhibits ligand binding at alpha-1, alpha-2, and serotonin 2 (5-HT2) receptors nih.govmedchemexpress.commedchemexpress.com. The Kᵢ values for these interactions are 324 nM for alpha-1 receptors, 2330 nM for alpha-2 receptors, and 3510 nM for serotonin 2 receptors medchemexpress.commedchemexpress.com.
Table 3: this compound's Ligand Binding Profile at Alpha-1, Alpha-2, and Serotonin 2 Receptors
| Receptor Type | Kᵢ Value (nM) | Reference |
| Alpha-1 | 324 | medchemexpress.commedchemexpress.com |
| Alpha-2 | 2330 | medchemexpress.commedchemexpress.com |
| Serotonin 2 (5-HT2) | 3510 | medchemexpress.commedchemexpress.com |
Behavioral and Cognitive Effects in Experimental Paradigms
Preclinical research has demonstrated this compound's positive effects on various behavioral and cognitive impairments induced in animal models, highlighting its potential as a cognitive enhancer.
Amelioration of Passive Avoidance Deficits in Animal Models
This compound has been shown to ameliorate passive avoidance deficits in animal models. Specifically, it improved memory impairment in the passive avoidance test induced by scopolamine (B1681570). uni.lu Furthermore, this compound (TAK-147) was effective in ameliorating passive avoidance deficits induced by diazepam. uni.lumims.commims.com
Restoration of Scopolamine-Induced Cognitive Impairment
In studies investigating scopolamine-induced cognitive impairment, this compound exhibited restorative properties. It was observed to ameliorate the impairment of delayed-matching-to-position (DMTP) performance induced by scopolamine without affecting the general behavior of the rats. uni.lumims.commims.com Additionally, this compound has been reported to reverse scopolamine-induced spatial memory deficits in rats. fishersci.ca
Impact on Spatial Cognitive Dysfunction Induced by Chronic Cerebral Hypoperfusion
This compound has demonstrated a significant impact on spatial cognitive dysfunction. It ameliorated spatial cognitive impairment induced by chronic cerebral hypoperfusion in rats. uni.luwikidata.orgmims.com This suggests a potential neuroprotective role and an ability to improve memory deficits associated with ischemic conditions. uni.lu
Neurochemical Alterations Following this compound Administration in Vivo
Studies have also investigated the neurochemical changes in the brain following this compound administration, particularly focusing on neurotransmitter levels.
Temporal Dynamics of Acetylcholine Increase in Specific Brain Areas, e.g., Ventral Hippocampus
This compound (TAK-147) significantly increases extracellular acetylcholine (ACh) levels in specific brain regions, such as the ventral hippocampus (VH) of freely moving rats. uni.lumims.comfishersci.nl In one study, the basal level of ACh detected in the VH of intact rats prior to administration was 92.05 ± 0.21 fmol 20 μl−1, which was maintained at 88.08 ± 23.76 fmol 20 μl−1 after control administration. uni.lu
Chronic oral administration of this compound (2 mg kg−1) for 21 days increased the level of ACh in the VH by 114% to 197.33 ± 21.40 fmol 20 μl−1 before the last dose. uni.lu Following the 21st dose, this compound further increased the ACh level by 168% to 236.15 ± 29.18 fmol 20 μl−1. uni.lu
A comparison with Donepezil (E2020) showed that this compound's effect on ACh levels was higher both prior to and following the last dose. uni.lu Acute administration studies revealed that this compound at 5 mg/kg increased ACh levels by 106.5%, and its significant effect was observed earlier (20 minutes) compared to Donepezil (60 minutes). mims.comfishersci.nl The relative this compound/Donepezil potency ratio for increasing ACh levels was found to be 0.773. mims.comfishersci.nl
Here is a summary of the effects of this compound and Donepezil on Acetylcholine levels in the Ventral Hippocampus:
| Treatment | Dose (mg/kg) | ACh Increase (%) (Acute) mims.comfishersci.nl | ACh Level (fmol 20 μl⁻¹) (Chronic, Day 21, Before Last Dose) uni.lu | ACh Level (fmol 20 μl⁻¹) (Chronic, Day 21, After Last Dose) uni.lu |
| Basal | - | - | 92.05 ± 0.21 | 88.08 ± 23.76 |
| This compound | 2 | 9.4 | 197.33 ± 21.40 (114% increase) | 236.15 ± 29.18 (168% increase) |
| This compound | 5 | 106.5 | - | - |
| This compound | 10 | 50.8 | - | - |
| Donepezil | 2 | 14.8 | 133.96 ± 18.03 (46% increase, not significant) | - |
| Donepezil | 5 | 76.1 | - | 159.13 ± 8.16 (80.7% increase) |
| Donepezil | 10 | 120.94 | - | - |
Differential Effects on Monoamine Metabolism in Rat Brain
Beyond its primary effect on acetylcholine, this compound has also been reported to moderately activate monoaminergic systems. mims.com Studies investigating the effects of this compound on monoamine levels in the ventral hippocampus of freely moving rats revealed alterations in epinephrine (B1671497) (Epi) and norepinephrine (B1679862) (NE) levels. uni.lu
The basal level of Epi in the VH was reported as 1.91 ± 0.18 pg 30 μl−1. uni.lu Treatment with this compound increased Epi levels to 8.61 ± 2.15 pg 30 μl−1 before the last dose and 7.96 ± 1.68 pg 30 μl−1 after the last dose. uni.lu In comparison, Donepezil also increased Epi levels, reaching 6.73 ± 0.93 pg 30 μl−1 before the last dose and 6.38 ± 0.69 pg 30 μl−1 after the last dose. uni.lu
Regarding norepinephrine, the basal level in the VH was 1.92 ± 0.39 pg 30 μl−1. uni.lu While this compound caused an increase in NE, Donepezil-induced NE release was higher both prior to (63% vs no increase for this compound) and following the last dose (296% vs 125% increase for this compound). uni.lu
Here is a summary of the effects of this compound and Donepezil on Epinephrine and Norepinephrine levels in the Ventral Hippocampus:
| Neurotransmitter | Treatment | Basal Level (pg 30 μl⁻¹) uni.lu | Level Before Last Dose (pg 30 μl⁻¹) uni.lu | Level After Last Dose (pg 30 μl⁻¹) uni.lu |
| Epinephrine (Epi) | Basal | 1.91 ± 0.18 | 1.36 ± 0.16 | 1.36 ± 0.16 |
| Epinephrine (Epi) | This compound | - | 8.61 ± 2.15 | 7.96 ± 1.68 |
| Epinephrine (Epi) | Donepezil | - | 6.73 ± 0.93 | 6.38 ± 0.69 |
| Norepinephrine (NE) | Basal | 1.92 ± 0.39 | 1.81 ± 0.49 | 1.81 ± 0.49 |
| Norepinephrine (NE) | This compound | - | No significant increase reported | 125% increase (compared to basal) |
| Norepinephrine (NE) | Donepezil | - | 63% increase (compared to basal) | 296% increase (compared to basal) |
Long-Term Effects on Neurotransmitter Levels and Ratios
Long-term administration studies in animal models have elucidated this compound's sustained impact on neurotransmitter levels, particularly acetylcholine and monoamines, within specific brain regions. A study investigating the effects of oral this compound (TAK-147) administered at 2 mg/kg for 21 days in freely moving rats, compared to Donepezil (E2020), revealed significant changes in neurotransmitter concentrations in the ventral hippocampus (VH) nih.gov.
Acetylcholine (ACh) Levels: this compound demonstrated a notable increase in extracellular ACh levels in the ventral hippocampus. While Donepezil also increased ACh levels, the effect of this compound was consistently higher both before and after the final dose on the 21st day of administration nih.gov. Specifically, a single oral dose of this compound (5 mg/kg) was observed to increase ACh levels by 106.5% in the ventral hippocampus of freely moving rats. At a dose of 2 mg/kg, it increased ACh by 9.4%, and at 10 mg/kg, by 50.8%, exhibiting a bell-shaped dose-response curve doi.org. When compared directly, this compound increased ACh levels more rapidly than Donepezil. At a 2 mg/kg dose, this compound led to a 106.5% increase in ACh, whereas Donepezil resulted in a 76.1% increase at a similar dose . The relative potency of this compound (TAK-147) in increasing ACh levels in the ventral hippocampus was approximately 0.77 compared to Donepezil (E2020) doi.org.
Monoamine Levels: Beyond its primary cholinergic effects, this compound has been shown to influence monoaminergic neurotransmission by accelerating the turnover of dopamine, noradrenaline, and serotonin . Long-term administration of this compound significantly increased norepinephrine (NE) levels in the ventral hippocampus. After the last dose on day 21, NE levels in the this compound group were 4.07 ± 1.09 pg/30 μl, representing a 125% increase compared to the control group nih.gov. Serotonin (5-HT) levels in the ventral hippocampus also showed a significant increase with this compound treatment, reaching 2.94 ± 0.74 pg/30 μl, and these elevated levels were maintained significantly higher than control values nih.gov. While this compound did increase the norepinephrine metabolite MHPG after the last dose, Donepezil exhibited a more pronounced increase in MHPG levels nih.gov.
Table 1: Effects of this compound (TAK-147) on Neurotransmitter Levels in Rat Ventral Hippocampus (21-day oral administration at 2 mg/kg)
| Neurotransmitter | This compound (TAK-147) Level (pg/30 μl) | Control Level (pg/30 μl) | % Change vs. Control | Significance |
| Norepinephrine (NE) | 4.07 ± 1.09 | 1.81 ± 0.49 | +125% | P < 0.03 nih.gov |
| Serotonin (5-HT) | 2.94 ± 0.74 | 0.58 ± 0.07 | +407% | P < 0.05 nih.gov |
Table 2: Acute Effects of this compound (TAK-147) on Acetylcholine (ACh) Levels in Rat Ventral Hippocampus (Single Oral Dose)
| Dose (mg/kg) | ACh Increase (%) doi.org |
| 2 | 9.4 |
| 5 | 106.5 |
| 10 | 50.8 |
Central Nervous System Selectivity and Peripheral Effects in Animal Models
A crucial aspect of this compound's pharmacological profile is its central nervous system (CNS) selectivity and a favorable peripheral side effect profile in animal models. This compound (TAK-147) exhibits a high brain/plasma concentration ratio, ranging from 7.0 to 20.6 nih.gov. This high ratio indicates that the compound preferentially accumulates in the brain, which is desirable for a therapeutic agent targeting CNS disorders.
Its high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) is a key factor contributing to its reduced peripheral effects. This compound demonstrates an IC50 of 51.2 nM against AChE in rat cerebral cortex homogenates, while its IC50 for BChE inhibition in rat plasma is significantly higher at 23,500 nM . This substantial difference in inhibitory potency between AChE and BChE suggests that this compound is less likely to inhibit BChE in the periphery, thereby minimizing peripheral cholinergic side effects .
Comparative studies with Donepezil (E2020), another widely used AChE inhibitor, have further highlighted this compound's advantageous peripheral profile. This compound has been shown to produce fewer peripheral side effects, such as muscle fasciculation and gastrointestinal disturbances, compared to Donepezil . Some studies even suggest that this compound may produce no peripheral side effects nih.govdoi.org. While Donepezil is also recognized as a potent and selective inhibitor of brain AChE relative to its peripheral activity, it has been associated with higher fasciculation-producing activity than this compound doi.org. This differential effect on peripheral cholinergic activity underscores this compound's potential for a better tolerability profile in clinical applications.
Comparative Pharmacological and Neurobiological Analyses of Zanapezil
Comparison with Other Cholinesterase Inhibitors (e.g., Donepezil/E2020)
Zanapezil (TAK-147) and Donepezil (E2020) are both potent, reversible, and selective acetylcholinesterase (AChE) inhibitors. However, preclinical studies reveal distinct profiles in their pharmacological and neurobiological effects.
Relative Potency and Efficacy in Acetylcholinesterase Inhibition
In vitro studies have demonstrated the potent acetylcholinesterase inhibitory activity of this compound. In homogenates of the rat cerebral cortex, this compound exhibited an IC50 value of 51.2 nM for AChE inhibition. This indicates its strong capacity to block the enzyme responsible for the breakdown of acetylcholine (B1216132). Comparatively, Donepezil also shows high selectivity for AChE over butyrylcholinesterase (BuChE).
| Compound | IC50 (nM) for AChE Inhibition |
|---|---|
| This compound (TAK-147) | 51.2 |
Distinct Profiles in Extracellular Acetylcholine Dynamics
Both this compound and Donepezil have been shown to increase extracellular acetylcholine (ACh) levels in the brain. In a study using microdialysis in the ventral hippocampus of freely moving rats, both compounds elevated ACh levels. However, their efficacy and dose-response relationships showed notable differences.
At oral doses of 2, 5, and 10 mg/kg, this compound increased ACh levels by 9.4%, 106.5%, and 50.8%, respectively. In the same study, Donepezil at the same doses increased ACh levels by 14.8%, 76.1%, and 120.94%. nih.gov The calculated ED50 values for increasing ACh levels were 4.52 mg/kg for this compound and 4.07 mg/kg for Donepezil, suggesting a slightly higher potency for Donepezil in this specific measure. nih.gov The relative potency ratio of this compound to Donepezil was determined to be 0.773. nih.gov
A significant distinction was also observed in the onset of action, with the effects of this compound being observed earlier (at 20 minutes) compared to Donepezil (at 60 minutes). nih.gov
| Compound | ED50 (mg/kg) for ACh Increase | Relative Potency (this compound/Donepezil) | Time to Significant Effect |
|---|---|---|---|
| This compound (TAK-147) | 4.52 | 0.773 | 20 minutes |
| Donepezil (E2020) | 4.07 | 60 minutes |
Comparative Modulation of Monoamine Neurotransmitter Systems
Preclinical research has indicated that both this compound and Donepezil can modulate monoamine neurotransmitter systems, which include dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). A 21-day study in rats revealed differential effects of the two compounds on these systems in the ventral hippocampus.
After 21 days of administration at a subthreshold dose, this compound was found to increase the levels of acetylcholine and serotonin (5-HT). Following the final dose, this compound also led to an increase in norepinephrine (NE). In contrast, Donepezil, after 21 days, increased 3-methoxy-4-hydroxyphenylglycol (MHPG), a metabolite of norepinephrine, as well as epinephrine (B1671497) and dopamine. Following the last dose, Donepezil increased norepinephrine, acetylcholine, and serotonin.
This compound was also observed to decrease the ratio of homovanillic acid (HVA) to dopamine (DA), indicating a potential alteration in dopamine turnover. Donepezil also decreased the HVA:DA ratio, as well as the 5-hydroxyindoleacetic acid (5-HIAA) to 5-HT ratio. These findings suggest that both drugs can influence monoaminergic systems, but with distinct patterns of modulation.
Differential Behavioral and Central/Peripheral Effects in Preclinical Studies
Preclinical studies have highlighted differences in the behavioral and physiological effects of this compound and Donepezil. Notably, the administration of Donepezil was associated with more prominent peripheral cholinergic side effects, including skeletal muscle fasciculation, gnawing, and increased defecation, when compared to this compound. nih.gov
Examination of this compound's Brain/Plasma Concentration Ratios in Comparative Contexts
The ability of a drug to penetrate the blood-brain barrier and accumulate in the central nervous system is a critical factor for its efficacy in treating neurological disorders. Preclinical research indicates that the penetration of orally administered this compound into the brain is highly efficient. researchgate.net Moreover, studies have shown that this compound in the plasma is eliminated more rapidly compared to its clearance from the brain, suggesting a sustained presence in the target organ. researchgate.net
| Compound | Brain/Plasma Concentration Finding |
|---|---|
| This compound (TAK-147) | Highly efficient brain penetration; plasma elimination is more rapid than brain elimination. researchgate.net |
| Donepezil (E2020) | Brain to plasma AUC ratio is approximately 9. brieflands.comnih.gov Brain concentrations are about twice as high as plasma concentrations. longdom.org |
Clinical Development Phase Outcomes and Research Challenges for Zanapezil
Overview of Clinical Trial Status and Therapeutic Intent
Zanapezil (TAK-147) is characterized as a selective acetylcholine (B1216132) (ACh) esterase inhibitor. fishersci.at Its primary therapeutic intent was to serve as a treatment for Alzheimer's disease (AD). fishersci.at This approach is rooted in the understanding that the loss of acetylcholine and the subsequent hypofunction of the central cholinergic system are significant contributors to the cognitive deficits observed in AD. guidetopharmacology.org By inhibiting the enzyme acetylcholinesterase (AChE), this compound aimed to prevent the hydrolysis of ACh in the central nervous system, thereby increasing extracellular ACh levels and potentially restoring cholinergic neurotransmission. guidetopharmacology.org this compound was also recognized as a cholinergic modulator. nih.gov Preclinical investigations often compared this compound's effects with those of Donepezil (E2020), another established acetylcholinesterase inhibitor. fishersci.atguidetopharmacology.org
Analysis of the Discontinuation Rationale: Absence of a Dose-Dependent Effect in Trials
Research findings from preclinical studies, specifically those comparing this compound (TAK-147) and Donepezil (E2020) in freely moving rats, revealed distinct dose-response characteristics. While Donepezil demonstrated a dose-dependent increase in extracellular acetylcholine levels in the ventral hippocampus, this compound exhibited a different profile. guidetopharmacology.org
Detailed Research Findings: Comparison of this compound and Donepezil on Acetylcholine Levels
| Compound | Dose (mg/kg, p.o.) | ACh Level Increase (Single Dose) | ED50 (mg/kg) | Dose-Response Shape | Onset of Significant Effect | Effect on Ventral Hippocampal Blood Flow |
| This compound (TAK-147) | 2, 5, 10 | 9.4%, 106.5%, 50.8% | 4.52 | Bell-shaped (maximum at 5 mg/kg) | 20 min | No change guidetopharmacology.org |
| Donepezil (E2020) | 2, 5, 10 | 14.8%, 76.1%, 120.94% | 4.07 | Dose-dependent | 60 min | Increased (biphasic) guidetopharmacology.org |
As shown in the table, this compound's maximum activity in increasing ACh levels was observed at a dose of 5 mg/kg; however, increasing the dose to 10 mg/kg did not lead to a further increase in effect, indicating a "bell-shaped" dose-response curve. guidetopharmacology.org This non-linear dose-response relationship for this compound contrasts with Donepezil, which showed a consistent dose-dependent increase in ACh levels. guidetopharmacology.org This "bell-shaped" effect for this compound could suggest a specific action on ACh levels or potentially a limitation in its brain access at doses exceeding 5 mg/kg. guidetopharmacology.org Although Donepezil exhibited greater potency in elevating ACh, it was associated with more pronounced preclinical side effects, such as skeletal muscle fasciculation, gnawing, and increased defecation, and also induced an increase in blood flow. guidetopharmacology.org Conversely, this compound demonstrated a faster and more specific effect on ACh levels without altering blood flow in the ventral hippocampus, and it was associated with fewer side effects in these preclinical models. guidetopharmacology.org
Implications of Clinical Findings for Cholinergic Therapeutic Strategies
The core rationale behind cholinergic therapeutic strategies in Alzheimer's disease is to counteract the central cholinergic system hypofunction, which is a major contributor to cognitive decline. guidetopharmacology.org Acetylcholinesterase inhibitors (AChEIs) are a key class of drugs in this strategy, aiming to increase the availability of acetylcholine in the synaptic cleft by inhibiting its breakdown. guidetopharmacology.orgnih.gov
Advanced Research Methodologies Applied to Zanapezil Investigation
In Vivo Microdialysis Coupled with High-Performance Liquid Chromatography for Neurotransmitter Monitoring
In vivo microdialysis, combined with high-performance liquid chromatography (HPLC), has been a crucial technique for monitoring the extracellular levels of neurotransmitters in the brains of freely moving animals following Zanapezil administration. This approach allows for the real-time assessment of neurochemical changes in specific brain regions.
Studies utilizing this methodology in freely moving intact rats have focused on the ventral hippocampus (VH), a brain region vital for learning and memory. This compound (TAK-147) significantly increased extracellular acetylcholine (B1216132) (ACh) levels in the VH. For instance, at an oral dose of 5 mg/kg, this compound increased ACh levels by 106.5%, while Donepezil (E2020) at the same dose increased ACh by 76.1%. The effect of this compound was observed earlier (20 minutes) compared to Donepezil (60 minutes) doi.orgnih.gov. The basal ACh release rate in the VH of these rats ranged from 116.7 ± 12.4 to 158.4 ± 22.86 fmol/20 µl doi.orgnih.gov. The effective dose 50 (ED50) for increasing ACh levels was determined to be 4.52 mg/kg for this compound doi.orgnih.gov.
Beyond acetylcholine, this compound has also been shown to accelerate the turnover rates of other monoaminergic neurotransmitters, including dopamine (B1211576), noradrenaline, and serotonin (B10506), in the rat brain at oral doses ranging from 3 to 10 mg/kg medchemexpress.com.
Table 1: Effect of this compound on Extracellular Acetylcholine Levels in Rat Ventral Hippocampus (VH)
| Compound | Dose (mg/kg, p.o.) | % Increase in ACh Level (VH) | Time to Significant Effect (min) | ED50 (mg/kg) |
| This compound | 2 | 9.4% | 20 | 4.52 |
| This compound | 5 | 106.5% | 20 | 4.52 |
| This compound | 10 | 50.8% | 20 | 4.52 |
| Donepezil | 2 | 14.8% | 60 | 4.07 |
| Donepezil | 5 | 76.1% | 60 | 4.07 |
| Donepezil | 10 | 120.94% | 60 | 4.07 |
| Data derived from doi.orgnih.gov. Percentage increase refers to the peak effect observed at the given dose. |
Radioligand Binding Assays for Receptor Interaction Profiling
Radioligand binding assays are fundamental for characterizing the affinity and selectivity of a compound for various receptors. These assays involve incubating a radiolabeled ligand with tissue membranes containing the target receptor and then measuring the displacement of the radioligand by the test compound unict.itnih.gov.
This compound has been profiled for its interaction with several receptors. It exhibits a moderate inhibitory effect on muscarinic M1 and M2 receptor binding, with reported Ki values of 234 nM for M1 and 340 nM for M2 receptors medchemexpress.commedchemexpress.commedchemexpress.com. In contrast, this compound demonstrates very weak or negligible inhibition of high-affinity choline (B1196258) uptake and minimal binding to nicotinic receptors doi.orgnih.gov. Furthermore, this compound has been observed to inhibit ligand binding at alpha-1, alpha-2, and serotonin 2 receptors, with Ki values of 324 nM, 2330 nM, and 3510 nM, respectively medchemexpress.com. This receptor interaction profile suggests a degree of selectivity in its pharmacological actions.
Table 2: this compound Receptor Binding Affinity (Ki Values)
| Receptor Type | Ki (nM) |
| Muscarinic M1 | 234 |
| Muscarinic M2 | 340 |
| Alpha-1 | 324 |
| Alpha-2 | 2330 |
| Serotonin 2 | 3510 |
| Data derived from medchemexpress.commedchemexpress.commedchemexpress.com. |
Ex Vivo Enzyme Activity Measurements in Brain Tissue
Ex vivo enzyme activity measurements are used to assess the direct inhibitory effects of a compound on specific enzymes within biological tissues, often after systemic administration to an animal. This provides insight into the compound's ability to reach and affect its target in a physiological context.
This compound has been shown to be a potent and reversible inhibitor of acetylcholinesterase (AChE) activity in homogenates of the rat cerebral cortex, with an IC50 value of 51.2 nM medchemexpress.commedchemexpress.commedchemexpress.com. This indicates a high potency in inhibiting the enzyme responsible for acetylcholine degradation. Comparative studies have demonstrated that this compound is 3.0-fold and 2.4-fold more potent than tacrine (B349632) and physostigmine, respectively, in inhibiting AChE medchemexpress.com.
Crucially, this compound exhibits high selectivity for AChE over butyrylcholinesterase (BChE), another cholinesterase found in the body. Its IC50 for BChE inhibition in rat plasma is significantly higher at 23,500 nM, indicating a much weaker inhibitory effect on BChE medchemexpress.com. This high selectivity for brain AChE over peripheral BChE is considered advantageous, as it may contribute to a more favorable pharmacological profile . Oral administration of this compound at doses ranging from 1 to 10 mg/kg has been shown to induce a statistically significant and dose-dependent decrease in AChE activity in the cerebral cortex in ex vivo experiments medchemexpress.com.
Table 3: this compound Cholinesterase Inhibition (IC50 Values)
| Enzyme | IC50 (nM) in Rat Cerebral Cortex Homogenates | Selectivity (AChE/BChE) |
| Acetylcholinesterase (AChE) | 51.2 | ~458 |
| Butyrylcholinesterase (BChE) | 23,500 (in rat plasma) | |
| Selectivity calculated as BChE IC50 / AChE IC50. Data derived from medchemexpress.commedchemexpress.commedchemexpress.com. |
Use of Specific Animal Models for Inducing Cognitive Deficits
Animal models of cognitive deficits are indispensable tools for evaluating the potential therapeutic effects of compounds like this compound on learning and memory impairments. These models often mimic aspects of neurodegenerative diseases.
One commonly employed model involves inducing amnesia with scopolamine (B1681570), a muscarinic antagonist that impairs cholinergic neurotransmission and leads to cognitive deficits plos.orgresearchgate.netmdpi.comscispace.comsemanticscholar.org. This compound (TAK-147) has been shown to improve memory impairment in this model, as demonstrated in tests such as the passive avoidance test and the Morris water maze nih.govplos.org. These behavioral tests assess spatial learning and memory, and the ability to retain learned information plos.orgmdpi.comheraldopenaccess.us. The amelioration of scopolamine-induced amnesia by this compound suggests its capacity to counteract cholinergic dysfunction-related cognitive impairments nih.gov.
While this compound's direct efficacy in amyloid-beta (Aβ) induced cognitive impairment models is not explicitly detailed in the provided search results, the compound's classification as an acetylcholinesterase inhibitor for Alzheimer's disease treatment implies its relevance to such models, which are frequently used to study AD pathology frontiersin.orgnih.govmdpi.comnoropsikiyatriarsivi.com. Donepezil, a comparable AChE inhibitor, has been shown to improve cognitive deficits in amyloid-beta induced models frontiersin.orgnih.govmdpi.comnoropsikiyatriarsivi.com.
Future Directions and Translational Prospects for Zanapezil Research
Investigation of Undiscovered Neurobiological Pathways Modulated by Zanapezil
Beyond its primary action as an AChE inhibitor, this compound exhibits several other neurobiological effects that warrant further investigation. It has been shown to moderately inhibit muscarinic M1 and M2 receptors, with Ki values of 234 nM and 340 nM, respectively, a "dual mechanism" that may contribute to enhanced cognitive benefits medchemexpress.commedchemexpress.commedchemexpress.com. Furthermore, in vivo studies in rats have demonstrated that this compound significantly increases levels of ACh, epinephrine (B1671497), dopamine (B1211576), and serotonin (B10506) in the ventral hippocampus, and accelerates the turnover of dopamine, noradrenaline, and serotonin medchemexpress.comnih.govnih.gov. This multi-neurotransmitter modulation suggests engagement with pathways beyond simple cholinergic potentiation.
This compound has also exhibited neuroprotective properties, including the reduction of cell death induced by oxidative stress and amyloid-beta (Aβ) exposure in neuronal cell lines . It increases cerebral energy metabolism, specifically phosphocreatine (B42189) and ATP levels, and improves hippocampal metabolic activity in aged rats ncats.ionih.gov. Moreover, this compound has been reported to possess nerve growth factor (NGF)-like neurotrophic activity on central cholinergic neurons, potentially through an effect on tau receptors nih.govdoi.org. This neurotrophic action suggests a disease-modifying potential, distinct from symptomatic relief, which could involve complex signaling cascades and gene expression modulation that are yet to be fully elucidated. Understanding these additional pathways could reveal novel therapeutic targets and expand this compound's utility.
Table 1: In Vitro Inhibition Profile of this compound
| Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (AChE vs. BChE) | Reference |
| Acetylcholinesterase (AChE) | 51.2 | — | 518-fold | medchemexpress.commedchemexpress.comncats.iomedchemexpress.comscribd.com |
| Butyrylcholinesterase (BChE) | 23500 | — | — | medchemexpress.com |
| Muscarinic M1 Receptor Binding | — | 234 | — | medchemexpress.commedchemexpress.commedchemexpress.com |
| Muscarinic M2 Receptor Binding | — | 340 | — | medchemexpress.commedchemexpress.commedchemexpress.com |
| Noradrenaline Uptake Inhibition | 4020 | — | — | medchemexpress.com |
| Serotonin Uptake Inhibition | 1350 | — | — | medchemexpress.com |
Exploration of this compound in Combination Therapy Paradigms
Given the multifactorial nature of neurodegenerative diseases like Alzheimer's, combination therapy is increasingly recognized as a more effective approach to target multiple pathological mechanisms simultaneously ijpras.comnamzaric.com. Although this compound's monotherapy development was halted, its unique pharmacological profile makes it a compelling candidate for combination strategies. Its potent AChE inhibition, coupled with its modulatory effects on monoamines and potential neurotrophic activity, could synergize with other therapeutic agents. For instance, combining this compound with drugs targeting amyloid-beta pathology, tau aggregation, or neuroinflammation could offer a more comprehensive therapeutic benefit. Existing examples of successful combination therapies in AD, such as Donepezil with Memantine, highlight the potential for synergistic effects ijpras.comnamzaric.com. Future research could explore combinations of this compound with agents that address non-cholinergic deficits, or those that enhance neuroprotection or cerebral energy metabolism, to potentially overcome the limitations observed in its standalone trials and achieve a more robust clinical outcome.
Structure-Activity Relationship Studies for the Development of Novel Analogues
Structure-Activity Relationship (SAR) studies have been instrumental in the development of this compound (TAK-147) itself, which was designed as a central selective acetylcholinesterase inhibitor with neurotrophic activity nih.govdoi.orgmedkoo.comdntb.gov.uagreeley.org. This compound is characterized as an N-benzylpiperidine derivative, a structural class known for its AChE inhibitory properties drugbank.comscribd.com. Its synthesis involves the coupling of secondary and tertiary alkyl bromides with cyclic and acyclic ketones .
Further SAR investigations could focus on optimizing this compound's dual binding site character, which allows it to interact with both the peripheral and catalytic sites of AChE, contributing to its high selectivity over butyrylcholinesterase (518-fold) scribd.com. By systematically modifying key structural features of this compound, researchers could aim to:
Enhance its potency and selectivity for AChE while maintaining or improving its favorable central nervous system (CNS) selectivity.
Modulate its activity on muscarinic receptors to fine-tune its cholinergic effects.
Amplify its neurotrophic and neuroprotective properties, potentially by integrating motifs known to interact with relevant pathways (e.g., tau receptors, oxidative stress pathways).
Develop novel analogues with improved pharmacokinetic profiles, such as enhanced brain penetration or longer duration of action, which could address the "lack of dose-dependent effect" observed in previous trials.
Explore multi-target directed ligands (MTDLs) based on the this compound scaffold, combining AChE inhibition with other beneficial activities (e.g., Aβ aggregation inhibition, antioxidant activity, metal chelation), similar to approaches taken with Donepezil-based hybrids nih.gov.
Such studies would build upon the existing knowledge of this compound's chemical structure and biological activities to design next-generation compounds with a more targeted and effective therapeutic profile for complex neurological disorders.
Q & A
Q. What are the primary pharmacological targets of Zanapezil, and how can researchers validate its selectivity in vitro?
this compound is a reversible acetylcholinesterase (AChE) inhibitor with an IC50 of 51.2 nM in rat cerebral cortex homogenates . To validate selectivity, researchers should compare its inhibitory activity against butyrylcholinesterase (BChE), which shows significantly weaker inhibition (IC50 = 23,500 nM in rat plasma) . Methodological steps include:
- Using enzyme activity assays (e.g., Ellman’s method) with purified AChE and BChE.
- Including positive controls (e.g., tacrine or physostigmine) to benchmark potency.
- Assessing off-target effects via receptor binding assays (e.g., muscarinic M1/M2 receptors, serotonin receptors) using radioligand displacement studies .
Q. How should researchers design in vivo experiments to evaluate this compound’s impact on neurotransmitter levels?
this compound increases acetylcholine (ACh) levels in the ventral hippocampus and accelerates dopamine, noradrenaline, and serotonin turnover in the rat brain at oral doses of 3–10 mg/kg . Key experimental considerations:
- Use microdialysis or HPLC to quantify neurotransmitter levels in specific brain regions.
- Establish dose-response relationships (e.g., 1–10 mg/kg) and time-course profiles (e.g., 30–120 min post-administration).
- Include vehicle controls and reference compounds (e.g., donepezil) for comparative efficacy.
Q. What are the critical parameters for ensuring reproducibility in this compound’s ex vivo AChE inhibition studies?
Reproducibility requires:
- Standardizing tissue homogenization protocols (e.g., cerebral cortex vs. hippocampus).
- Controlling post-mortem intervals to prevent enzyme degradation.
- Validating assay conditions (pH, temperature, substrate concentration) across replicates.
- Reporting IC50 values with 95% confidence intervals and statistical tests (e.g., nonlinear regression) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s efficacy across different Alzheimer’s disease (AD) models?
Contradictory findings (e.g., variable cognitive improvement in transgenic vs. scopolamine-induced AD models) may arise from differences in:
- Model pathophysiology : Transgenic models (e.g., APP/PS1 mice) reflect amyloid pathology, whereas cholinergic deficit models (e.g., scopolamine) isolate AChE effects.
- Dosage and administration routes : Adjust dosing regimens to account for bioavailability differences (e.g., oral vs. intraperitoneal).
- Outcome measures : Use standardized behavioral tests (e.g., Morris water maze) and biochemical markers (e.g., cortical ACh levels) . Methodological recommendation: Conduct meta-analyses of existing data to identify model-specific confounders .
Q. What experimental strategies can determine whether this compound’s off-target receptor interactions (e.g., M1/M2, serotonin) influence study outcomes?
Advanced approaches include:
- Receptor knockout/knockdown models : Compare this compound’s effects in wild-type vs. M1/M2 receptor-deficient animals.
- Functional assays : Measure second messenger systems (e.g., cAMP, IP3) to assess receptor activation/inhibition downstream.
- Computational modeling : Use molecular docking simulations to predict binding affinities for off-target receptors .
- Multiplexed pharmacological profiling : Combine this compound with selective receptor antagonists (e.g., pirenzepine for M1) to isolate contributions .
Q. How can researchers optimize this compound’s experimental protocols to account for species-specific pharmacokinetics?
Key considerations:
- Species differences : Rats show dose-dependent AChE inhibition (1–10 mg/kg), but mice may require adjusted dosing due to metabolic variations.
- Pharmacokinetic profiling : Measure plasma half-life, brain penetration (e.g., brain/plasma ratio), and metabolite formation via LC-MS/MS.
- Temporal analysis : Correlate AChE inhibition duration with behavioral outcomes (e.g., 120-min ACh elevation in the hippocampus) .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistencies in this compound’s reported Ki values for off-target receptors?
Discrepancies (e.g., M1 Ki = 234 nM in one study vs. 324 nM in another) may stem from:
- Assay conditions : Differences in radioligand concentration, buffer composition, or incubation time.
- Tissue sources : Receptor preparations from transfected cells vs. native tissues. Resolution strategy: Replicate assays under standardized conditions and report detailed protocols (e.g., ligand purity, incubation temperature) .
Methodological Best Practices
- Reproducibility : Document reagent sources (e.g., Sigma-Aldridch catalog numbers), animal strains (e.g., Sprague-Dawley rats), and ethical approvals .
- Data reporting : Use CONSORT or ARRIVE guidelines for in vivo studies, including randomization and blinding procedures .
- Comparative studies : Reference this compound’s efficacy against other AChE inhibitors (e.g., donepezil, rivastigmine) using head-to-head experimental designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
